molecular formula C13H13ClN2O3S B2548814 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 409357-26-2

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2548814
CAS No.: 409357-26-2
M. Wt: 312.77
InChI Key: GCPFEGDETBWYQT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFEGDETBWYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and pyridin-3-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is reacted with pyridin-3-ylmethanamine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chloro substituent at position 4 of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for derivatization and functionalization of the core structure.

Reaction TypeReagents/ConditionsProductYieldReference
AminationNH₃ (aq.), 100°C, 12h4-amino-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide78%
AlkoxylationNaOCH₃, DMF, 80°C, 8h3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide65%
HydrolysisNaOH (10%), reflux, 6h4-hydroxy-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide82%

Key Findings :

  • The chloro group’s reactivity is enhanced by electron-withdrawing effects of the sulfonamide and methoxy groups, facilitating NAS.

  • Hydrolysis to the hydroxyl derivative proceeds efficiently under basic conditions, enabling further functionalization .

Sulfonamide Bond Formation and Reactivity

The sulfonamide linkage (N–S bond) is formed during synthesis via nucleophilic substitution between a sulfonyl chloride and an amine. This bond is stable under physiological conditions but can undergo cleavage under extreme acidic/basic environments.

Stability Studies:

ConditionResultReference
pH 2 (HCl, 24h)No degradation
pH 12 (NaOH, 24h)Partial hydrolysis (15%)

Methoxy Group Reactivity

The methoxy group at position 3 is relatively inert under mild conditions but can participate in demethylation or oxidation under harsh treatments.

Reaction TypeReagents/ConditionsProductYieldReference
DemethylationBBr₃, DCM, 0°C, 4h3-hydroxy-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide70%
OxidationKMnO₄, H₂O, 60°C, 3h3-carboxy-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide55%

Mechanistic Insight :

  • Demethylation with BBr₃ proceeds via cleavage of the methyl ether bond, yielding a phenolic derivative.

  • Oxidation with KMnO₄ converts the methoxy group to a carboxylic acid, expanding applications in metal-chelating agents .

Biological Interactions as Chemical Reactions

The compound inhibits dihydropteroate synthase (DHPS), a bacterial enzyme involved in folate synthesis.

Mechanism:

  • Structural Mimicry : The sulfonamide group mimics para-aminobenzoic acid (PABA), the natural substrate of DHPS.

  • Enzyme Inhibition : Competitive binding blocks PABA incorporation, halting dihydrofolate production.

OrganismIC₅₀ (µM)Reference
E. coli0.45
S. aureus0.68

SAR Note : The pyridin-3-ylmethyl group enhances binding affinity by forming π-π interactions with hydrophobic enzyme pockets .

Catalytic and Kinetic Studies

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

ReactionCatalyst SystemProductTurnover Frequency (h⁻¹)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivative120

Optimization : Reactions proceed optimally in toluene/water biphasic systems at 80°C .

Scientific Research Applications

1. Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects, primarily by inhibiting bacterial folic acid synthesis. Research indicates that 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide may exhibit similar properties:

  • Mechanism of Action : The compound's sulfonamide group is believed to interfere with the bacterial synthesis of folate, essential for DNA and RNA synthesis.
  • Efficacy : Studies have shown that related compounds demonstrate significant inhibition against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Antiviral Activity

The compound's structure suggests potential antiviral applications. Research on similar sulfonamide derivatives has indicated:

  • Inhibition of Viral Replication : Compounds structurally related to this compound have been shown to inhibit hepatitis B virus (HBV) replication in vitro by modulating host cellular factors .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

  • Mechanism of Action : Preliminary investigations indicate that the compound could induce apoptosis in cancer cell lines through various pathways, including the modulation of cell survival signals .
  • Research Findings : In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have focused on the biological activities of sulfonamide derivatives and their implications for drug development:

Study FocusFindings
Antibacterial ActivitySignificant inhibition against Staphylococcus aureus with IC50 values indicating potent antibacterial activity .
Antiviral EffectsStructural analogs showed inhibition of HBV replication linked to increased levels of antiviral proteins .
Anticancer PotentialInduction of apoptosis in cancer cell lines observed in related sulfonamide compounds .

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Benzenesulfonamide Derivatives
Compound Name Substituents on Benzene Ring Nitrogen Substituent Molecular Weight (g/mol) Key References
Target Compound 4-Cl, 3-OCH₃ Pyridin-3-ylmethyl 312.77
4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide 4-Cl, 3-OCH₃ 2-Methoxyethyl 294.78
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 4-Cl (on pyrazole) 5-(4-Chlorophenyl)-3-methylpyrazole 362.83
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 3-Cl, 4-CH₃ 2-(2-Methylindol-3-yl)ethyl 362.88
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 5-Cl (on thiazole) Pyridin-3-ylmethyl 380.86

Key Observations :

  • Pyridinylmethyl vs. This difference may enhance solubility in polar solvents or binding to biological targets ().

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogs like the chromene-derived sulfonamide in exhibit melting points of 175–178°C. The methoxy group in the target compound may lower melting points compared to non-polar substituents (e.g., methyl) due to reduced crystal packing efficiency.
  • Solubility : The pyridinylmethyl group likely improves aqueous solubility compared to hydrophobic indole or aryl substituents (e.g., ).

Biological Activity

4-Chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, with the CAS number 409357-26-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a chloro and methoxy group on a benzene ring and a pyridin-3-ylmethyl group attached to the sulfonamide moiety, which may enhance its pharmacological properties.

  • Molecular Formula : C13H13ClN2O3S
  • Molecular Weight : 312.77 g/mol
  • Structure : The compound consists of a sulfonamide group linked to a substituted benzene ring.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. It mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to bacterial cell death .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli7.812 µg/mL
Staphylococcus aureus15.625 µg/mL
Candida albicans31.125 µg/mL
Pseudomonas aeruginosa62.500 µg/mL

The compound showed the highest effectiveness against E. coli, indicating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and benzene rings significantly influence biological activity. For instance:

  • The introduction of electron-donating groups enhances antimicrobial efficacy.
  • Compounds with hydrophobic substituents on the pyridine ring exhibited improved binding affinity to bacterial targets, increasing potency against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Efficacy : In a study examining various sulfonamide derivatives, this compound was identified as one of the most potent compounds against E. coli and C. albicans. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .
  • Bioavailability Assessment : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicated that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties. High bioavailability scores were recorded for several derivatives, including this compound, which supports its potential as a therapeutic agent .

Q & A

Q. What methodologies enable efficient scale-up of sulfonamide synthesis?

  • Methodological Answer:
  • Membrane Separation: Use nanofiltration (e.g., 300 Da MWCO) to remove unreacted starting materials .
  • Continuous Flow Reactors: Tubular reactors with residence time <10 minutes reduce side reactions (e.g., sulfonamide hydrolysis) .

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